4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol
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Overview
Description
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C10H21NO2. This compound features a tetrahydropyran ring substituted with a tert-butylamino group and a hydroxyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of tetrahydropyran derivatives with tert-butylamine. One common method is the reductive amination of 4-formyltetrahydropyran with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amine group.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran-4-ol: Similar structure but with a bromomethyl group instead of a tert-butylamino group.
Tetrahydro-2H-pyran-4-ol: Lacks the tert-butylamino group, making it less complex and with different reactivity.
Uniqueness
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both a tert-butylamino group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H21NO2 |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-[(tert-butylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)11-8-10(12)4-6-13-7-5-10/h11-12H,4-8H2,1-3H3 |
InChI Key |
DXPOZSGTFJOHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1(CCOCC1)O |
Origin of Product |
United States |
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